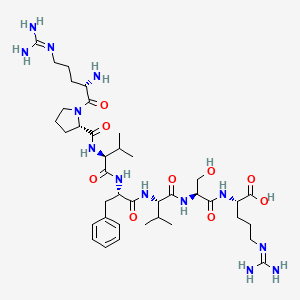![molecular formula C10H14O4 B14258897 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione CAS No. 227177-81-3](/img/structure/B14258897.png)
7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-2,6-dioxaspiro[45]decane-1,3-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two cyclic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions, such as temperature and solvent, are crucial for the successful formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione exerts its effects is related to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved depend on the specific application, whether it is in catalysis, biological systems, or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A closely related compound with similar structural features.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with different ring sizes and functional groups.
Uniqueness
7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione is unique due to its specific spiro linkage and the presence of dimethyl groups, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where these structural features are advantageous.
Propriétés
Numéro CAS |
227177-81-3 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
7,7-dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C10H14O4/c1-9(2)4-3-5-10(14-9)6-7(11)13-8(10)12/h3-6H2,1-2H3 |
Clé InChI |
BYOABXSVTBOUEB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(O1)CC(=O)OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


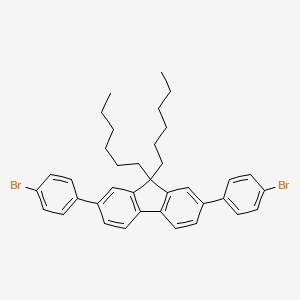
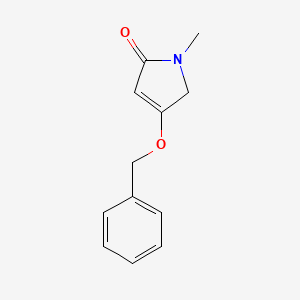
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
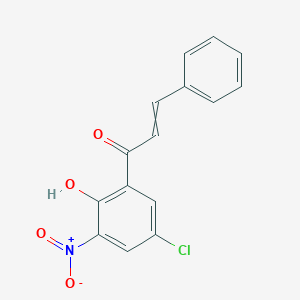
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoic acid](/img/structure/B14258851.png)
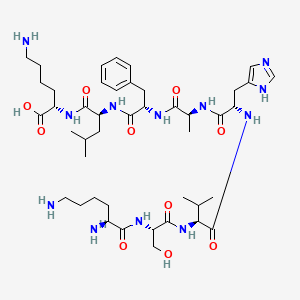
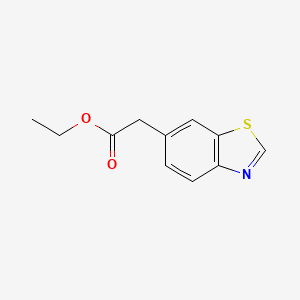
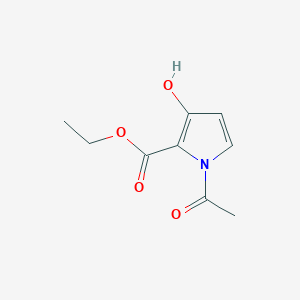
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
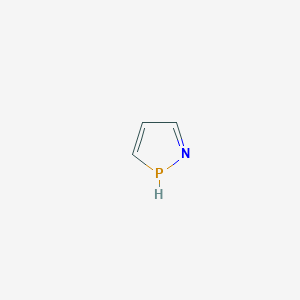
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
